molecular formula C20H26N2O2S B2491565 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-38-5

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2491565
CAS No.: 955777-38-5
M. Wt: 358.5
InChI Key: BWUMBFNVYMRXPB-UHFFFAOYSA-N
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Description

    Reactants: 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl bromide, benzenesulfonamide

    Conditions: Reflux in acetonitrile, presence of a base such as triethylamine

    Product: N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

  • Step 1: Synthesis of the Quinoline Derivative

      Reactants: 1-propyl-1,2,3,4-tetrahydroquinoline, ethyl bromide

      Conditions: Reflux in ethanol, presence of a base such as potassium carbonate

      Product: 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl bromide

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butyramide
  • 2-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Uniqueness

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is unique due to its specific combination of the quinoline and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-2-14-22-15-6-7-18-16-17(10-11-20(18)22)12-13-21-25(23,24)19-8-4-3-5-9-19/h3-5,8-11,16,21H,2,6-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUMBFNVYMRXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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